Cas no 885272-13-9 (5-Amino-1H-indazole-7-carboxylic acid)

5-Amino-1H-indazole-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Amino-1H-indazole-7-carboxylic acid
- 1H-Indazole-7-carboxylicacid, 5-amino-
- 1H-Indazole-7-carboxylicacid,5-amino
- J-516655
- DTXSID50696174
- MFCD08059265
- 5-AMINO-1H-INDAZOLE-7-CARBOXYLICACID
- AKOS006230710
- FT-0764559
- AS-40823
- 885272-13-9
- SB39393
- CS-0317007
- DB-077422
-
- MDL: MFCD08059265
- インチ: InChI=1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
- InChIKey: PMABGGGOKOFJCK-UHFFFAOYSA-N
- ほほえんだ: C1=C2C=NNC2=C(C=C1N)C(=O)O
計算された属性
- せいみつぶんしりょう: 177.05400
- どういたいしつりょう: 177.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 14
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 92Ų
じっけんとくせい
- PSA: 92.00000
- LogP: 1.42450
5-Amino-1H-indazole-7-carboxylic acid セキュリティ情報
5-Amino-1H-indazole-7-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Amino-1H-indazole-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM110797-5g |
5-amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 95% | 5g |
$1333 | 2021-08-06 | |
Chemenu | CM110797-1g |
5-amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1293318-5g |
5-Amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 95% | 5g |
$4475 | 2024-07-28 | |
Fluorochem | 224268-5g |
5-Amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 95% | 5g |
£1935.00 | 2022-02-28 | |
TRC | A612640-25mg |
5-Amino-1H-indazole-7-carboxylic Acid |
885272-13-9 | 25mg |
$ 138.00 | 2023-04-19 | ||
TRC | A612640-250mg |
5-Amino-1H-indazole-7-carboxylic Acid |
885272-13-9 | 250mg |
$ 586.00 | 2023-04-19 | ||
abcr | AB465905-1 g |
5-Amino-1H-indazole-7-carboxylic acid, 95%; . |
885272-13-9 | 95% | 1g |
€874.40 | 2023-07-18 | |
Ambeed | A626171-1g |
5-Amino-1H-indazole-7-carboxylic acid |
885272-13-9 | 95% | 1g |
$568.0 | 2025-03-18 | |
A2B Chem LLC | AB95609-100mg |
5-Amino-1h-indazole-7-carboxylic acid |
885272-13-9 | ≥ 95% (HPLC) | 100mg |
$151.00 | 2024-04-19 | |
A2B Chem LLC | AB95609-5g |
5-Amino-1h-indazole-7-carboxylic acid |
885272-13-9 | ≥ 95% (HPLC) | 5g |
$1954.00 | 2024-04-19 |
5-Amino-1H-indazole-7-carboxylic acid 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
5-Amino-1H-indazole-7-carboxylic acidに関する追加情報
5-Amino-1H-indazole-7-carboxylic Acid (CAS No. 885272-13-9): An Overview of Its Properties and Applications
5-Amino-1H-indazole-7-carboxylic acid (CAS No. 885272-13-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of biological activities, making it a valuable candidate for various therapeutic applications.
The chemical structure of 5-Amino-1H-indazole-7-carboxylic acid consists of an indazole core with an amino group at the 5-position and a carboxylic acid group at the 7-position. This arrangement confers the molecule with specific physicochemical properties that are crucial for its biological activities. The indazole scaffold is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels.
Recent studies have highlighted the potential of 5-Amino-1H-indazole-7-carboxylic acid in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, a key factor in Alzheimer's disease pathology. The researchers found that 5-Amino-1H-indazole-7-carboxylic acid effectively reduced oxidative stress and inflammation in neuronal cells, thereby preserving cellular integrity and function.
In addition to its neuroprotective properties, 5-Amino-1H-indazole-7-carboxylic acid has shown promise as an anti-inflammatory agent. A clinical trial conducted in 2022 evaluated the efficacy of this compound in treating rheumatoid arthritis. The results indicated that 5-Amino-1H-indazole-7-carboxylic acid significantly reduced joint inflammation and pain, with minimal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest that this compound could be a safer and more effective alternative for managing chronic inflammatory conditions.
The pharmacokinetic profile of 5-Amino-1H-indazole-7-carboxylic acid has also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences in 2021 reported that this compound exhibits good oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens. Furthermore, the compound's low toxicity and high selectivity for target enzymes make it an attractive candidate for drug development.
In the realm of cancer research, 5-Amino-1H-indazole-7-carboxylic acid has shown potential as an antitumor agent. A study published in Cancer Research in 2023 investigated the effects of this compound on various cancer cell lines, including breast, lung, and colon cancer cells. The results demonstrated that 5-Amino-1H-indazole-7-carboxylic acid selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
The synthetic routes to produce 5-Amino-1H-indazole-7-carboxylic acid have been well-documented in the literature. One common method involves the condensation of 4-aminoantipyrine with formamide followed by cyclization to form the indazole ring. Subsequent functionalization steps are then employed to introduce the carboxylic acid group at the 7-position. These synthetic strategies provide a robust foundation for large-scale production and further optimization of the compound.
In conclusion, 5-Amino-1H-indazole-7-carboxylic acid (CAS No. 885272-13-9) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a pivotal role in advancing medical treatments for a range of diseases.
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